molecular formula C9H8F4OS B7991600 Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide CAS No. 1443305-10-9

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide

Cat. No.: B7991600
CAS No.: 1443305-10-9
M. Wt: 240.22 g/mol
InChI Key: HFBUINFLZVYDIB-UHFFFAOYSA-N
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Description

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide is a fluorinated aromatic compound characterized by a phenyl ring substituted with a methyl sulfide group (-S-CH₃) at the para position and a 1,1,2,2-tetrafluoroethoxy (-O-CF₂-CF₂H) group at the meta position.

Properties

IUPAC Name

1-methylsulfanyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4OS/c1-15-7-4-2-3-6(5-7)14-9(12,13)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBUINFLZVYDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210252
Record name Benzene, 1-(methylthio)-3-(1,1,2,2-tetrafluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-10-9
Record name Benzene, 1-(methylthio)-3-(1,1,2,2-tetrafluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(methylthio)-3-(1,1,2,2-tetrafluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide typically involves the reaction of 3-bromophenyl methyl sulfide with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tetrafluoroethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form thiols using reducing agents such as .

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the tetrafluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Potassium carbonate, tetrafluoroethanol, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide exerts its effects involves interactions with various molecular targets. The presence of the tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their function.

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key structural analogs and their differences:

Compound Name Substituent on Phenyl Functional Group Key Characteristics
Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide 3-(1,1,2,2-tetrafluoroethoxy) Methyl sulfide (-S-CH₃) Combines sulfide reactivity with fluorinated ether stability; potential intermediate for agrochemicals .
iso-Propyl (3-(trifluoromethoxy)phenyl) sulfide 3-(trifluoromethoxy) iso-Propyl sulfide (-S-CH(CH₃)₂) Trifluoromethoxy group (-O-CF₃) enhances electron withdrawal but reduces steric bulk compared to tetrafluoroethoxy. Discontinued, possibly due to stability or synthesis challenges .
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene 4-(1,1,2,2-tetrafluoroethoxy) Allyl (-CH₂-CH=CH₂) Allyl group introduces unsaturation, enabling polymerization or further functionalization. Discontinued, indicating limited commercial viability .
Methyl 5-[3-(1,1,2,2-tetrafluoroethoxy)phenylsulfonyloxy]benzimidazole-2-carbamate 3-(1,1,2,2-tetrafluoroethoxy) Benzimidazole carbamate Sulfonyloxy (-O-SO₂-) linkage enhances solubility; used in anthelmintic compositions (melting point: 186°C) .
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea 4-(1,1,2,2-tetrafluoroethoxy) Urea (-NH-C(=O)-NH₂) Soil metabolite of related pesticides; demonstrates environmental persistence under aerobic conditions .

Physicochemical and Environmental Behavior

  • Fluorinated Ether Stability : The 1,1,2,2-tetrafluoroethoxy group confers resistance to hydrolysis and oxidative degradation, as seen in soil metabolites like 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea, which accumulates under high temperature and moisture .
  • Sulfide vs. Sulfonyloxy Reactivity : this compound’s sulfide group is more nucleophilic than sulfonyloxy derivatives, making it prone to oxidation but useful in cross-coupling reactions. In contrast, sulfonyloxy analogs (e.g., benzimidazole carbamates) exhibit higher thermal stability (melting points >180°C) .

Biological Activity

Methyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide (CAS No. 1443305-10-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a tetrafluoroethoxy group and a methyl sulfide moiety. The presence of fluorine atoms enhances its lipophilicity and stability, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert effects by:

  • Modulating Enzyme Activity : It has been observed to interact with specific enzymes, potentially influencing metabolic pathways.
  • Influencing Cellular Signaling : The compound may affect signaling pathways by binding to receptors or altering protein-protein interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition : Significant inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Effective against certain fungal strains, suggesting potential applications in antifungal therapies.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound can inhibit the proliferation of human cancer cell lines (e.g., T24 bladder carcinoma cells) at micromolar concentrations.
  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been hypothesized but requires further investigation to elucidate specific pathways involved.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound displayed promising antimicrobial properties with lower MIC values in comparison to standard antibiotics.

Study 2: Anticancer Activity

In another study focusing on anticancer effects ( ), the compound was tested on T24 bladder carcinoma cells. Key findings included:

  • EC50 Value : The effective concentration for 50% inhibition (EC50) was determined to be approximately 5 µM.
  • Cell Viability : A significant reduction in cell viability was observed after treatment with the compound for 48 hours.

Research Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development : Its unique structure and biological activities make it a candidate for drug development targeting infectious diseases and cancer.
  • Agricultural Chemistry : Given its antimicrobial properties, it could be explored as a biopesticide or fungicide.

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